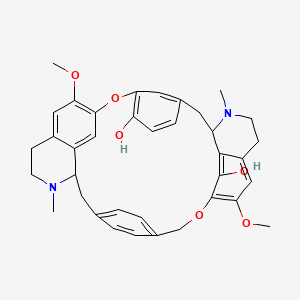
Cissampentin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cissampentin is a natural product found in Cissampelos fasciculata with data available.
Applications De Recherche Scientifique
Medicinal Applications
Cissampelos pareira, known for its traditional medicinal uses, has been scientifically validated for several health benefits. The compound Cissampentin is primarily recognized for its pharmacological activities, which include:
- Antidiabetic Activity : Cissampelos pareira exhibits significant antidiabetic effects, attributed to the inhibition of sodium-glucose cotransporter 2 (SGLT2) proteins. In experimental models, it has shown promise in lowering blood glucose levels without adverse effects .
- Antimalarial and Antiparasitic Effects : Research indicates that Cissampelos pareira possesses antimalarial properties, making it a candidate for developing treatments against malaria .
- Anti-inflammatory and Analgesic Properties : The compound has demonstrated anti-inflammatory effects, suggesting its potential use in treating conditions characterized by inflammation and pain .
Phytochemical Composition
This compound is one of several bioactive compounds found in Cissampelos pareira. The phytochemical profile includes various alkaloids and other secondary metabolites that contribute to its therapeutic effects. A summary of key phytochemicals is presented in Table 1.
| Phytochemical | Activity |
|---|---|
| This compound | Antidiabetic, anti-inflammatory |
| Bulbocapnine | Analgesic |
| Reserpine | Antihypertensive |
| Corydine | Antimicrobial |
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
- Diabetes Management : In a study involving Wistar rats induced with type 2 diabetes, treatment with this compound resulted in a significant reduction in blood glucose levels compared to control groups . This suggests its potential as a natural therapeutic agent for diabetes management.
- Cancer Research : Preliminary studies indicate that Cissampelos pareira extracts exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values demonstrate the effectiveness of these extracts in inhibiting cell proliferation .
Propriétés
Formule moléculaire |
C37H40N2O6 |
|---|---|
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
25,35-dimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.29,12.118,22.011,16.027,31]heptatriaconta-3(37),4,6(36),9(35),10,12(34),18(33),19,21,24,26,31-dodecaene-10,21-diol |
InChI |
InChI=1S/C37H40N2O6/c1-38-13-11-25-18-32(42-3)33-20-27(25)28(38)15-22-5-7-23(8-6-22)21-44-37-34(43-4)19-26-12-14-39(2)29(35(26)36(37)41)16-24-9-10-30(40)31(17-24)45-33/h5-10,17-20,28-29,40-41H,11-16,21H2,1-4H3 |
Clé InChI |
AKLNQRORJGMFLS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(COC5=C(C=C6CCN(C(C6=C5O)CC7=CC(=C(C=C7)O)O3)C)OC)C=C4)OC |
Synonymes |
cissampentin cissampentine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















